molecular formula C22H23N3OS B2921971 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone CAS No. 2034361-73-2

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone

Cat. No.: B2921971
CAS No.: 2034361-73-2
M. Wt: 377.51
InChI Key: VFDIWJMCNYFJOC-UHFFFAOYSA-N
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Description

(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a 6,7-dihydrothieno[3,2-c]pyridine scaffold linked to a quinoline moiety via a piperidine carboxamide bridge. The 4,5,6,7-tetrahydrothienopyridine core is a privileged structure in bioorganic chemistry and is found in compounds with a range of documented biological activities . Compounds incorporating similar dihydrothienopyridine scaffolds have been investigated for various therapeutic areas, suggesting this structural motif is a valuable template for developing pharmacologically active agents . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays. The presence of the quinoline group, a common pharmacophore, may impart specific physicochemical or binding properties, making it useful for exploring new targets in fields such as oncology, immunology, and infectious diseases. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c26-22(20-6-5-16-3-1-2-4-19(16)23-20)24-11-7-18(8-12-24)25-13-9-21-17(15-25)10-14-27-21/h1-6,10,14,18H,7-9,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDIWJMCNYFJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone typically involves multi-step organic reactions. One common approach is as follows:

  • Starting Materials: : The synthesis begins with commercially available thieno[3,2-c]pyridine and piperidine derivatives.

  • Cyclization: : The thieno[3,2-c]pyridine undergoes cyclization under the influence of an appropriate catalyst.

  • Coupling: : The intermediate product is then coupled with a quinoline derivative using a palladium-catalyzed cross-coupling reaction.

  • Final Adjustment: : Finally, the product is treated with suitable reagents to introduce the methanone group.

Industrial Production Methods

Industrial production methods typically leverage automated synthesis techniques and high-throughput screening to optimize the yield and purity of this compound. Advanced techniques such as flow chemistry and continuous production processes are employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone undergoes a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions often lead to the formation of alcohols or amines from ketone or imine functionalities.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur on the aromatic rings, modifying the compound's properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium, platinum, and copper complexes for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxide or sulfone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone is used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound is explored for its potential activity as an enzyme inhibitor, receptor modulator, or as part of drug design efforts aimed at targeting specific biological pathways.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity or modulating receptor function. These interactions can affect cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound C21H23N3OS 365.5 Quinoline, thienopyridine, piperidine High lipophilicity; potential CNS activity
Imidazole Analog C11H11N3OS 233.3 Imidazole, thienopyridine Moderate solubility; enzyme inhibition
Methoxy-Indole Analog C22H25N3O2S 395.5 Indole, methoxy, thienopyridine Enhanced solubility; neuroprotective potential

Key Differences and Implications

Aromatic Substituents

  • Quinoline vs. In contrast, the imidazole analogue lacks extended conjugation, reducing steric bulk but limiting intercalative properties. The methoxy-indole derivative benefits from increased polarity due to the methoxy group, improving aqueous solubility.

Physicochemical Properties

  • Solubility: The methoxy-indole analogue’s solubility is likely superior to the target compound due to its polar substituent, whereas the quinoline moiety increases hydrophobicity .
  • Metabolic Stability: Thienopyridine’s sulfur atom may render the target compound susceptible to oxidative metabolism, whereas the imidazole analogue’s smaller structure could reduce metabolic clearance .

Biological Activity

The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring linked to a quinoline moiety and a thienopyridine derivative. Its structural formula can be represented as follows:

  • Molecular Formula : C19H22N2OS
  • Molecular Weight : 342.46 g/mol

1. Antitumor Activity

Research has indicated that derivatives of thienopyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds that share structural similarities with the target compound have demonstrated moderate to high cytotoxicity against ovarian and breast cancer cells.

A study by Kalai et al. assessed the antitumor activity of thienopyridine derivatives, revealing that modifications in the molecular structure significantly influence their efficacy against cancer cells . The tested compounds were evaluated for their ability to induce apoptosis in cancer cells, with some derivatives showing promising results.

2. Neuroprotective Effects

The thienopyridine scaffold has been associated with neuroprotective properties. Studies suggest that compounds within this class can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

For example, pyrrolo[3,4-c]pyridine derivatives have been shown to possess analgesic and sedative effects, indicating their potential utility in treating conditions like chronic pain and anxiety disorders .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of thienopyridine derivatives have shown efficacy against various pathogens. Certain analogs have been reported to inhibit bacterial growth and exhibit antiviral properties, suggesting a broad spectrum of antimicrobial activity .

The biological activities of this compound are believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some studies highlight the potential of these compounds to inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways, including those related to apoptosis and inflammation, is critical for their therapeutic effects.

Case Studies and Research Findings

StudyFindings
Kalai et al. (2021)Demonstrated moderate cytotoxicity in ovarian cancer cells with specific thienopyridine derivatives showing selective toxicity towards cancerous cells .
Neuroprotective StudyIdentified potential neuroprotective effects through modulation of neurotransmitter systems .
Antimicrobial ResearchShowed efficacy against bacterial strains and potential antiviral activity .

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